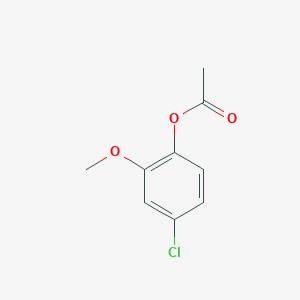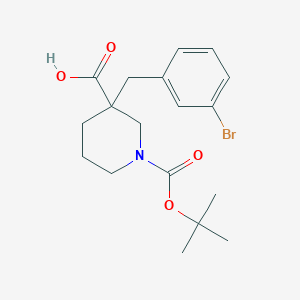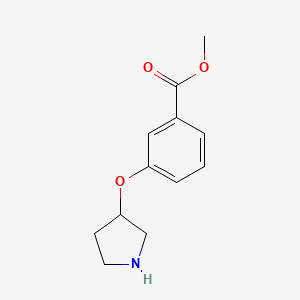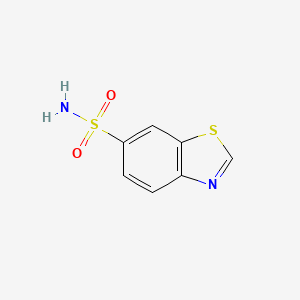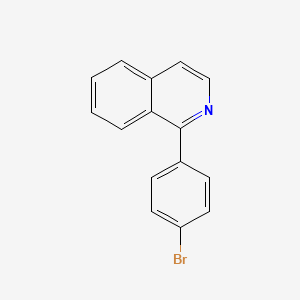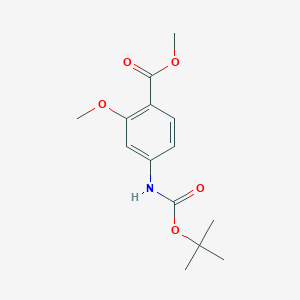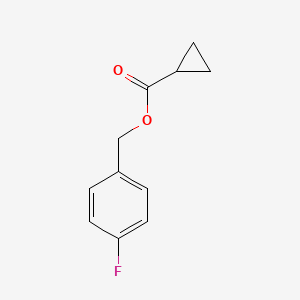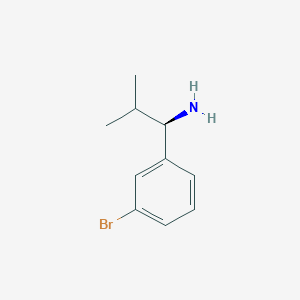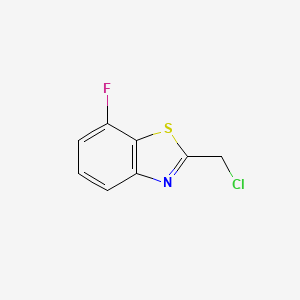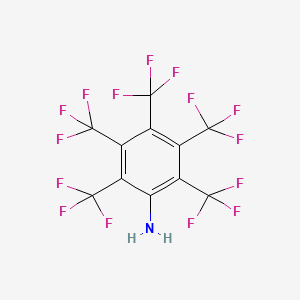
2,3,4,5,6-Pentakis(trifluoromethyl)aniline
描述
2,3,4,5,6-Pentakis(trifluoromethyl)aniline is a highly fluorinated aromatic amine with the molecular formula C11H2F15N. This compound is characterized by the presence of five trifluoromethyl groups attached to the benzene ring, making it a sterically crowded and electron-withdrawing molecule . It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentakis(trifluoromethyl)aniline typically involves multi-step reactions. One common method includes the use of aromatic amines and fluorinating agents such as hydrogen fluoride to introduce fluorine atoms into the benzene ring . Another approach involves the reaction of CF3Cu with C6I6 at ambient temperature in DMF/NMP, yielding potassium pentakis(trifluoromethyl)phenoxide and other products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
2,3,4,5,6-Pentakis(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
科学研究应用
2,3,4,5,6-Pentakis(trifluoromethyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other fluorinated compounds and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,3,4,5,6-Pentakis(trifluoromethyl)aniline involves its interaction with molecular targets and pathways. The compound’s electron-withdrawing trifluoromethyl groups influence its reactivity and interactions with other molecules. These interactions can affect various biochemical pathways, potentially leading to biological effects .
相似化合物的比较
Similar Compounds
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline: Similar in structure but with fewer trifluoromethyl groups.
2-Fluoro-5-(trifluoromethyl)aniline: Contains a single fluorine and trifluoromethyl group.
Uniqueness
2,3,4,5,6-Pentakis(trifluoromethyl)aniline is unique due to the presence of five trifluoromethyl groups, which impart significant steric hindrance and electron-withdrawing effects. These properties make it distinct from other fluorinated anilines and contribute to its unique reactivity and applications .
属性
IUPAC Name |
2,3,4,5,6-pentakis(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H2F15N/c12-7(13,14)1-2(8(15,16)17)4(10(21,22)23)6(27)5(11(24,25)26)3(1)9(18,19)20/h27H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRZEKXRBBEZIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1C(F)(F)F)C(F)(F)F)N)C(F)(F)F)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H2F15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20663095 | |
| Record name | Pentakis(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58956-76-6 | |
| Record name | Pentakis(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20663095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the Pentakis(trifluoromethyl)phenyl group and how does this relate to Pentakis(trifluoromethyl)aniline?
A1: The Pentakis(trifluoromethyl)phenyl (C6(CF3)5) group stands out due to its substantial steric bulk and strong electron-withdrawing nature. These characteristics make it a promising building block for creating novel compounds with unique properties. Pentakis(trifluoromethyl)aniline is a derivative of this group, where an amino group (-NH2) is attached to the central aromatic ring. This modification introduces the possibility of further functionalization and allows researchers to explore the impact of the C6(CF3)5 group on the reactivity and properties of the amine functionality. []
Q2: How is Pentakis(trifluoromethyl)aniline synthesized?
A2: While the provided abstracts don't detail the specific synthesis of Pentakis(trifluoromethyl)aniline, they highlight a general route to functionalized C6(CF3)5 derivatives. This method utilizes (trifluoromethyl)copper (CF3Cu) species generated in DMF and stabilized with 1,3-dimethyl-2-imidazolidinone (DMI). Reacting these species with hexaiodobenzene yields potassium pentakis(trifluoromethyl)phenoxide. This precursor can then be further functionalized to produce Pentakis(trifluoromethyl)chlorobenzene and ultimately Pentakis(trifluoromethyl)aniline. []
Q3: What is the impact of the Pentakis(trifluoromethyl)phenyl group on acidity?
A3: The research indicates that the C6(CF3)5 group has a significant acidifying effect. This effect has been investigated by measuring the gas-phase acidities (ΔGacid) and pKa values of Pentakis(trifluoromethyl)benzene, -toluene, -phenol, and -aniline in various solvents (acetonitrile, DMSO, and water). The origin of this acidifying effect was explored using isodesmic reaction approaches, providing insights into how the electronic properties of the C6(CF3)5 group influence acidity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


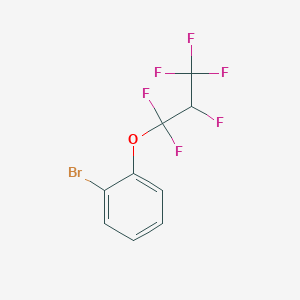
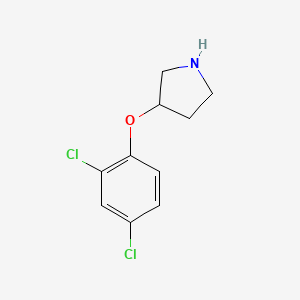
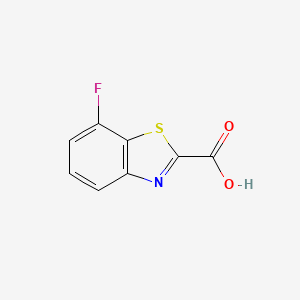
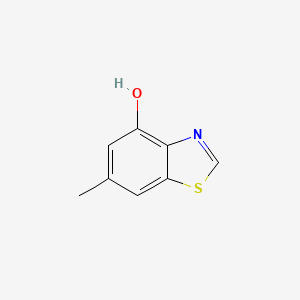
![1-methyl-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B1500258.png)
